molecular formula C16H23NO5 B558121 Boc-O-benzyl-L-threonine CAS No. 15260-10-3

Boc-O-benzyl-L-threonine

Cat. No. B558121
CAS RN: 15260-10-3
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-YPMHNXCESA-N
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Description

Boc-O-benzyl-L-threonine, also known as Boc-Thr(Bzl)-OH, is a derivative of the amino acid threonine . It is commonly used in the synthesis of peptides . The compound has a linear formula of CH3CH(OCH2C6H5)CH(COOH)NHCOOC(CH3)3 .


Synthesis Analysis

O-Benzyl-L-threonine can be prepared in a one-pot synthesis with an 80% yield. This process involves using ethyl acetoacetate to protect the α-amino group, followed by treatment with benzyl bromide and removal of the N-protecting group under acidic conditions .


Molecular Structure Analysis

The molecular formula of Boc-O-benzyl-L-threonine is C16H23NO5 . The compound has a molecular weight of 309.36 g/mol . The IUPAC name for this compound is (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid .


Chemical Reactions Analysis

The Boc group in Boc-O-benzyl-L-threonine is a commonly used protecting group in peptide synthesis. It can be removed under acidic conditions . The benzyl group (Bzl) is also a protecting group that can be removed by hydrogenation .


Physical And Chemical Properties Analysis

Boc-O-benzyl-L-threonine is a white to off-white powder . It has a high purity, often greater than 99% .

Scientific Research Applications

Peptide Synthesis

“Boc-Thr(Bzl)-OH” is widely used in the field of peptide synthesis . The compound is often bound to a resin, such as PAM or Merrifield resin , to facilitate the synthesis process. The Boc group (tert-butoxycarbonyl) protects the amino group, while the benzyl (Bzl) group protects the hydroxyl group of the threonine residue. This dual protection allows for selective deprotection and coupling reactions during the synthesis of complex peptides.

Biochemical Research

“Boc-Thr(Bzl)-OH” is also used in biochemical research . The compound can be used to study protein structure and function, as well as protein-protein interactions. By incorporating “Boc-Thr(Bzl)-OH” into peptides, researchers can investigate the role of threonine and its post-translational modifications in protein function.

properties

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPLTPDOISPTE-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884829
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-L-threonine

CAS RN

15260-10-3
Record name N-tert-Butoxycarbonyl-O-benzylthreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15260-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-N-tert-butoxycarbonyl-L-threonine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions using Boc-Thr(Bzl)-OH in the solid-phase synthesis of tuna galanin. What is the significance of this specific protected amino acid in the process?

A1: Boc-Thr(Bzl)-OH is a protected form of the amino acid threonine. In this form, the amino group is protected by the Boc (tert-butyloxycarbonyl) group, and the hydroxyl side chain is protected by the benzyl (Bzl) group []. These protecting groups are crucial in solid-phase peptide synthesis for several reasons:

    Q2: The study found that synthetic tuna galanin had a much lower potency compared to rat galanin in inhibiting ¹²⁵I-rat galanin binding to rat hippocampal membranes. Can the use of Boc-Thr(Bzl)-OH during synthesis potentially influence the biological activity of the final peptide product?

    A2: While Boc-Thr(Bzl)-OH plays a crucial role in ensuring the correct synthesis of tuna galanin, it's unlikely to directly influence the observed difference in biological activity compared to rat galanin. This is because:

    • Protecting group removal: The Boc and Bzl groups are removed after synthesis [], leaving behind the native threonine residue in the final tuna galanin peptide.
    • Structure-activity relationship: The study attributes the difference in activity primarily to the two amino acid substitutions within the N-terminal 1-15 sequence of tuna galanin compared to mammalian galanins []. These inherent sequence variations are likely the primary drivers of the observed differences in receptor binding and downstream effects.

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